molecular formula C18H26ClN3O2S B1407623 1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride CAS No. 1417566-85-8

1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride

Cat. No. B1407623
M. Wt: 383.9 g/mol
InChI Key: AQKKYHNVTIHZGA-UHFFFAOYSA-N
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Description

This compound is available for purchase from several chemical suppliers123. However, detailed descriptions of its properties or uses are not readily available.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results.



Chemical Reactions Analysis

No specific information on the chemical reactions involving this compound was found.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results.


Scientific Research Applications

Virtual Screening and Biochemical Studies

A study identified and synthesized novel compounds, one of which showed promising results in reducing tumor volumes and metastasis in breast cancer models. These compounds block angiogenesis and induce apoptosis, indicating their potential as therapeutic agents for cancer treatment.(Wang et al., 2011).

Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors

Research on a new anaplastic lymphoma kinase (ALK) inhibitor showed that it had high clearance and a short half-life in mice. Further studies led to the discovery of several analogs with increased stability in mouse plasma but reduced potency against ALK, highlighting the challenges in balancing stability and efficacy in drug development.(Teffera et al., 2013).

Synthesis and Studies of Novel Quinolinone Derivatives

A novel quinolinone derivative was synthesized, and its molecular geometry and properties were analyzed using density functional theory. The study provides insights into the chemical and physical properties of this compound, which could be relevant for further pharmaceutical applications.(Fatma et al., 2017).

Synthesis and Pharmacological Activity of Mannich and Schiff Bases

A series of novel compounds were synthesized and evaluated for their anti-inflammatory and analgesic activities. The study provides valuable information on the potential therapeutic applications of these compounds in treating inflammation and pain.(Nithinchandra et al., 2012).

Interaction of an Antagonist with the CB1 Cannabinoid Receptor

A study investigated the molecular interaction of a potent antagonist for the CB1 cannabinoid receptor. Understanding this interaction is crucial for developing targeted therapies involving cannabinoid receptors.(Shim et al., 2002).

Synthesis and Antibacterial Activity of Pyrimidin-2-yl Isoindoline-1, 3-diones

This research involved the synthesis of compounds with potential antibacterial properties, showcasing the ongoing efforts in discovering new antimicrobial agents.(C.Merugu et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results.


Future Directions

The future directions or potential applications of this compound are not mentioned in the search results.


properties

IUPAC Name

1-[4-methyl-1,1-dioxo-5-(4-propan-2-ylphenyl)-1,2-thiazol-3-yl]piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S.ClH/c1-12(2)14-4-6-15(7-5-14)17-13(3)18(20-24(17,22)23)21-10-8-16(19)9-11-21;/h4-7,12,16H,8-11,19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKKYHNVTIHZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(S(=O)(=O)N=C1N2CCC(CC2)N)C3=CC=C(C=C3)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride

CAS RN

1417566-85-8
Record name 4-Piperidinamine, 1-[4-methyl-5-[4-(1-methylethyl)phenyl]-1,1-dioxido-3-isothiazolyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417566-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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